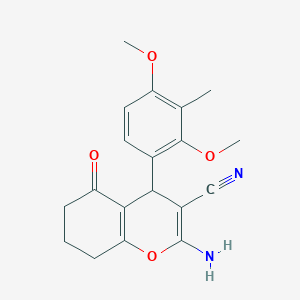
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TMI-1, and its chemical structure consists of an isoindolinone core with three methoxy groups and a trimethoxyphenyl group attached to it.
作用机制
The mechanism of action of TMI-1 involves its ability to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in the degradation of intracellular proteins. By inhibiting the proteasome, TMI-1 can cause the accumulation of misfolded and damaged proteins, which can lead to cell death. TMI-1 has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
TMI-1 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, TMI-1 has been shown to have anti-inflammatory and anti-oxidant effects. TMI-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using TMI-1 in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, TMI-1 does not inhibit the activity of other proteases, which can lead to off-target effects. However, one of the limitations of using TMI-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the scientific research of TMI-1. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of TMI-1. Another area of research is the investigation of the therapeutic potential of TMI-1 in other diseases such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for TMI-1 could lead to its commercialization as a drug candidate.
合成方法
The synthesis of TMI-1 involves a multi-step process that starts with the condensation of 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine, which is subsequently cyclized to form the isoindolinone core. The final step involves the attachment of the trimethoxyphenyl group to the isoindolinone core through a Suzuki coupling reaction.
科学研究应用
TMI-1 has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that TMI-1 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TMI-1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer.
属性
IUPAC Name |
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-22-13-7-6-11-10-20(19(21)16(11)18(13)26-5)12-8-14(23-2)17(25-4)15(9-12)24-3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYYCWUMJRXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)
![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)



![2-(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzoyl)benzoic acid](/img/structure/B4997539.png)
![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4997560.png)
